molecular formula C21H21N3O2 B6638213 [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone

[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone

Cat. No.: B6638213
M. Wt: 347.4 g/mol
InChI Key: QPPFNQHUTMBKHP-UHFFFAOYSA-N
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Description

[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone typically involves the reaction of 2-methoxyphenylpiperazine with quinoline derivatives under specific conditions. One common method includes the use of a catalyst such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction . The intermediate products are often purified through recrystallization from optimized solvents to ensure high purity and yield .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques such as 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(2-methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-10-3-2-6-17(20)19-14-22-12-13-24(19)21(25)16-7-4-9-18-15(16)8-5-11-23-18/h2-11,19,22H,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPFNQHUTMBKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2C(=O)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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